molecular formula C15H15ClN2 B8052386 Benzenamine, N-[3-(phenylamino)-2-propenylidene]-, hydrochloride

Benzenamine, N-[3-(phenylamino)-2-propenylidene]-, hydrochloride

Cat. No.: B8052386
M. Wt: 258.74 g/mol
InChI Key: PBKBURVPAHHUIK-UHFFFAOYSA-N
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Description

Benzenamine, N-[3-(phenylamino)-2-propenylidene]-, hydrochloride is an organic compound with a complex structure. This compound belongs to a class of amines and is known for its applications in various fields of chemistry and biology. As the name suggests, it involves benzenamine and phenylamino groups linked through a propenylidene bridge. The hydrochloride salt form indicates the presence of a chloride ion, which is crucial for its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[3-(phenylamino)-2-propenylidene]-, hydrochloride generally involves multi-step organic synthesis procedures. Key intermediates might include aniline derivatives and propenylidene-based compounds. Typical conditions include:

  • Reaction with aniline: : One of the primary steps involves reacting aniline with a suitable propenylidene precursor under controlled temperatures and pressures to form the intermediate.

  • Formation of hydrochloride salt: : This step involves the addition of hydrochloric acid to convert the free base into its hydrochloride salt, improving its solubility.

Industrial Production Methods

On an industrial scale, the synthesis might leverage continuous flow reactors for efficiency and yield optimization. Key aspects include:

  • Scaling up reactions: : Ensuring consistent temperature control and reactant mixing.

  • Purification: : Using methods like crystallization or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-[3-(phenylamino)-2-propenylidene]-, hydrochloride can undergo various chemical reactions:

  • Oxidation: : Can be oxidized under specific conditions to form quinone derivatives.

  • Reduction: : Reduction reactions typically yield primary or secondary amines.

  • Substitution: : Both nucleophilic and electrophilic substitutions are possible, depending on the reactants and conditions.

Common Reagents and Conditions

Reactions might involve:

  • Oxidizing agents: : Such as potassium permanganate or chromium trioxide.

  • Reducing agents: : Including lithium aluminum hydride or sodium borohydride.

  • Catalysts: : For substitutions, catalysts like palladium on carbon might be used.

Major Products Formed

The major products include:

  • Amines: : From reduction reactions.

  • Quinones: : From oxidation reactions.

  • Substituted derivatives: : From substitution reactions.

Scientific Research Applications

Benzenamine, N-[3-(phenylamino)-2-propenylidene]-, hydrochloride has applications in various research fields:

  • Chemistry: : Used as a precursor or reagent in synthesizing more complex organic compounds.

  • Biology: : Acts as an intermediate in the synthesis of bioactive molecules.

  • Industry: : Used in manufacturing dyes, polymers, and other materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets:

  • Molecular Targets: : These might include enzymes, receptors, or other proteins in biological systems.

  • Pathways Involved: : Could modulate specific biochemical pathways by acting as inhibitors or activators.

Comparison with Similar Compounds

Compared to other similar compounds:

  • Uniqueness: : The specific propenylidene linkage and the presence of both benzenamine and phenylamino groups make it unique.

  • Similar Compounds: : Other benzenamine derivatives or propenylidene-linked compounds can be compared based on their structures and reactivities.

Hopefully, this detailed breakdown gives you a solid understanding of Benzenamine, N-[3-(phenylamino)-2-propenylidene]-, hydrochloride. What other information would you like to dive into?

Properties

IUPAC Name

N-(3-phenyliminoprop-1-enyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2.ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;/h1-13,16H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKBURVPAHHUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=CC=NC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28140-60-5
Details Compound: Benzenamine, N-[3-(phenylamino)-2-propen-1-ylidene]-, hydrochloride (1:1)
Record name Benzenamine, N-[3-(phenylamino)-2-propen-1-ylidene]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28140-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4051958
Record name N-(3-Anilino-2-propenylidene)aniline monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4051958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50328-50-2, 28140-60-5
Record name Benzenamine, N-[3-(phenylamino)-2-propen-1-ylidene]-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50328-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Anilinoacrolein anil monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028140605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Anilino-2-propenylidene)aniline monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4051958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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